molecular formula C21H25N3O5 B11108216 (3E)-3-{2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide

(3E)-3-{2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide

Cat. No.: B11108216
M. Wt: 399.4 g/mol
InChI Key: GLAKHFBVYBLBAR-OEAKJJBVSA-N
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Description

(3E)-3-{2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as methoxy, carbonyl, and hydrazinylidene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide typically involves the reaction of 3,5-dimethoxybenzoyl chloride with hydrazine to form the intermediate hydrazide. This intermediate is then reacted with N-(2-methoxy-5-methylphenyl)butanamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for methoxy group substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3E)-3-{2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-3-{2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-{2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C21H25N3O5

Molecular Weight

399.4 g/mol

IUPAC Name

3,5-dimethoxy-N-[(E)-[4-(2-methoxy-5-methylanilino)-4-oxobutan-2-ylidene]amino]benzamide

InChI

InChI=1S/C21H25N3O5/c1-13-6-7-19(29-5)18(8-13)22-20(25)9-14(2)23-24-21(26)15-10-16(27-3)12-17(11-15)28-4/h6-8,10-12H,9H2,1-5H3,(H,22,25)(H,24,26)/b23-14+

InChI Key

GLAKHFBVYBLBAR-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C/C(=N/NC(=O)C2=CC(=CC(=C2)OC)OC)/C

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CC(=NNC(=O)C2=CC(=CC(=C2)OC)OC)C

Origin of Product

United States

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